|
REACTION_CXSMILES
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C[Si](C)(C)[C:3]1[S:4][CH:5]=[CH:6][N:7]=1.Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[S:4]1[CH:5]=[CH:6][N:7]=[C:3]1[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:2.3.4|
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|
Name
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|
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Quantity
|
10 g
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|
Type
|
reactant
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|
Smiles
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C[Si](C=1SC=CN1)(C)C
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|
Name
|
|
|
Quantity
|
435 mL
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|
Type
|
solvent
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|
Smiles
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C1(=CC=CC=C1)C
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|
Name
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|
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Quantity
|
12.2 mL
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|
Type
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reactant
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|
Smiles
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ClC(=O)OCC
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|
Name
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|
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Quantity
|
500 mL
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Type
|
solvent
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|
Smiles
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C1(=CC=CC=C1)C
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|
Name
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|
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Quantity
|
200 mL
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|
Type
|
reactant
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|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
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|
Details
|
The reaction mixture is stirred
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|
Rate
|
UNSPECIFIED
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|
RPM
|
0
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|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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|
Type
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TEMPERATURE
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|
Details
|
cooled
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|
Type
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CUSTOM
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|
Details
|
has reached about 8° C.
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|
Type
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ADDITION
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|
Details
|
Once all the solution has been added
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Type
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STIRRING
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Details
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After stirring for 20 hours
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|
Duration
|
20 h
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|
Type
|
STIRRING
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|
Details
|
the mixture is stirred for 30 minutes
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|
Duration
|
30 min
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|
Type
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CUSTOM
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|
Details
|
After separation of the phases
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|
Type
|
WASH
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|
Details
|
the organic phase is washed with 200 ml of saturated aqueous sodium chloride solution
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|
Type
|
DRY_WITH_MATERIAL
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|
Details
|
After drying over magnesium sulfate
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|
Type
|
CONCENTRATION
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|
Details
|
the organic phase is concentrated to dryness under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by flash chromatography (msilica=200 g; eluent: 60/40 cyclohexane/ethyl acetate)
|
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=NC=C1)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.12 g | |
| YIELD: CALCULATEDPERCENTYIELD | 51.1% |
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |